

Spectroscopic Profile of 5-Bromo-2-(piperidin-1-yl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(piperidin-1-yl)pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **5-Bromo-2-(piperidin-1-yl)pyrimidine**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents synthesized data based on the known spectroscopic characteristics of its constituent fragments: the 5-bromopyrimidine core and the piperidine ring. This guide is intended to serve as a reference for the identification and characterization of this compound and its analogs in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-(piperidin-1-yl)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.4	s	2H	H-4, H-6 (Pyrimidine ring)
~3.6	t	4H	H-2', H-6' (Piperidine ring, α to N)
~1.6	m	6H	H-3', H-4', H-5' (Piperidine ring)

Predicted solvent: CDCl_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~161	C-2 (Pyrimidine ring, attached to piperidine)
~158	C-4, C-6 (Pyrimidine ring)
~115	C-5 (Pyrimidine ring, attached to Br)
~45	C-2', C-6' (Piperidine ring, α to N)
~26	C-3', C-5' (Piperidine ring)
~24	C-4' (Piperidine ring)

Predicted solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch (pyrimidine ring)
~2950-2850	Strong	Aliphatic C-H stretch (piperidine ring)
~1600-1550	Strong	C=N and C=C stretching (pyrimidine ring)
~1450	Medium	CH ₂ bending (piperidine ring)
~1300-1200	Medium	C-N stretching
~1050	Medium	C-Br stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
241/243	[M] ⁺ and [M+2] ⁺ molecular ion peaks (due to ⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio)
158/160	Fragment corresponding to the loss of the piperidine ring
84	Fragment corresponding to the piperidine radical cation

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be prepared by dissolving approximately 5-10 mg of **5-Bromo-2-(piperidin-1-**

yl)pyrimidine in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm). ^1H NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ^{13}C NMR spectra would be proton-decoupled to simplify the spectrum to single lines for each carbon atom.

IR Spectroscopy

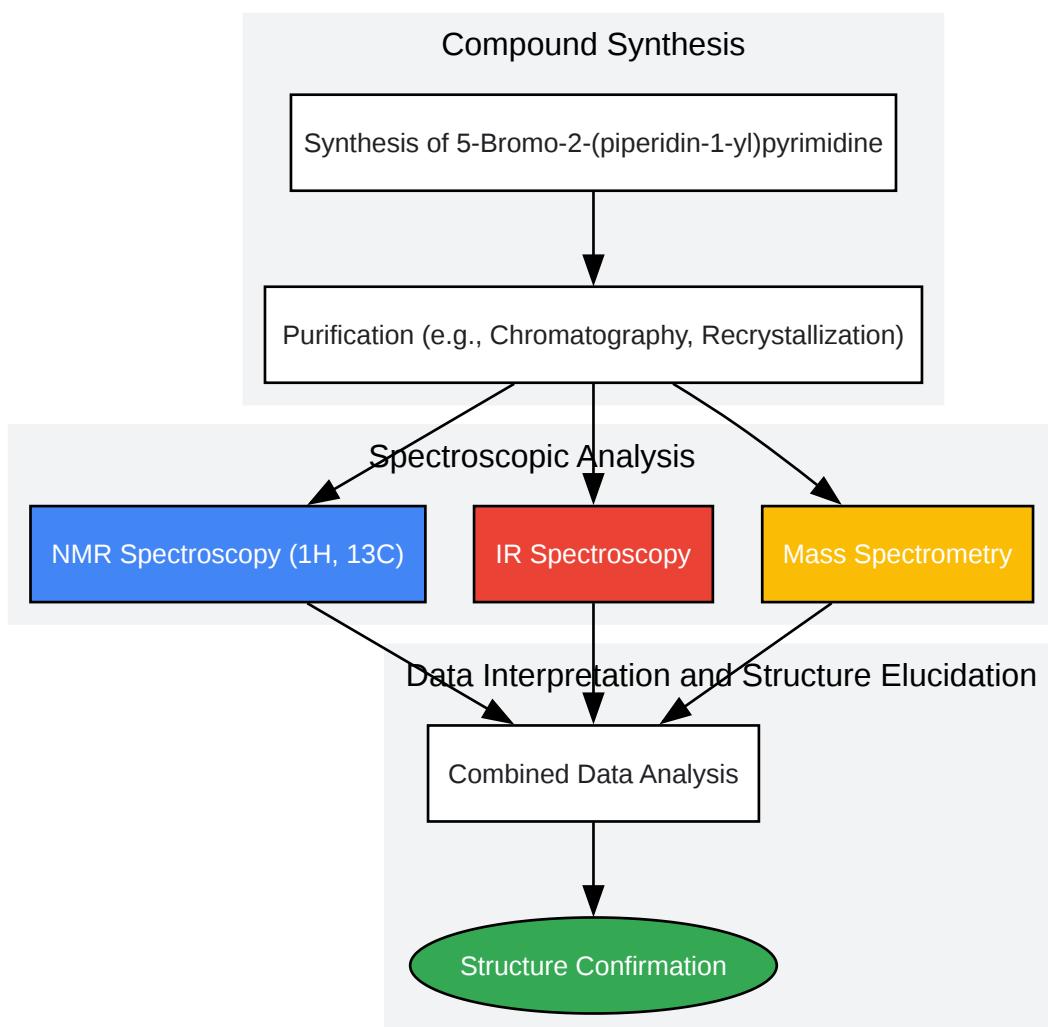
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample could be cast on a salt plate from a volatile solvent. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe for a solid sample. The molecules would be ionized by a beam of electrons, and the resulting charged fragments would be separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like **5-Bromo-2-(piperidin-1-yl)pyrimidine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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